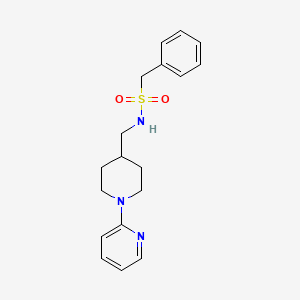

1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,15-17-6-2-1-3-7-17)20-14-16-9-12-21(13-10-16)18-8-4-5-11-19-18/h1-8,11,16,20H,9-10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENWPXGQDOKLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(pyridin-2-yl)piperidine with phenylmethanesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders, cancer, and inflammatory diseases. Notable applications include:

-

Anticancer Activity:

- Induction of Apoptosis: In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through activation of caspases.

- Cell Cycle Arrest: It has been reported to cause G0/G1 phase arrest in cancer cells without significantly reducing cell viability.

-

Anti-inflammatory Effects:

- The compound suppresses the production of pro-inflammatory cytokines like TNF-alpha in lipopolysaccharide-induced models, suggesting potential use in treating inflammatory diseases.

Biological Research

In biological research, 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide serves as a tool compound to study protein-small molecule interactions. Its unique structure allows researchers to explore the binding affinities and mechanisms of action of similar compounds.

Industrial Applications

The compound's structural properties make it useful in the development of new materials and catalysts. Its synthesis can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield.

Case Study 1: Anticancer Research

A study conducted on the effects of 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide on A549 lung cancer cells demonstrated significant apoptosis induction at concentrations as low as 10 µM. The mechanism involved mitochondrial membrane disruption and caspase activation, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide-induced inflammation. Results showed a marked decrease in TNF-alpha levels compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Induces apoptosis; causes cell cycle arrest |

| Anti-inflammatory | Suppresses TNF-alpha production |

| Antiviral | Potential activity against viral infections |

| Antioxidant | Reduces oxidative stress markers |

Mechanism of Action

The mechanism of action of 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomerism: W-18, W-15, and Fentanyl ()

- W-18 and W-15 : These 2-phenylethyl-2-piperidinyl sulfonamides share a sulfonamide core but differ in piperidine substitution (2-position vs. 4-position in the target compound). Fentanyl, a 4-piperidinyl opioid, highlights the pharmacological significance of substitution patterns: 4-piperidinyl derivatives often exhibit enhanced CNS activity due to improved receptor fit .

- Unlike fentanyl’s propanamide chain, the target compound’s methanesulfonamide may limit μ-opioid receptor affinity but improve metabolic stability .

Heterocyclic Sulfonamides: BK50433 and BK50382 ()

- BK50433 (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}methanesulfonamide): Shares the piperidin-4-ylmethyl linker and sulfonamide group but substitutes pyridin-2-yl with 3-cyanopyrazin-2-yl.

- BK50382 : A pyrazolo-pyrimidine derivative lacking the sulfonamide group, emphasizing the importance of the sulfonamide moiety in hydrogen bonding and target engagement .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Notes |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₃N₃O₂S | 357.44 | Pyridin-2-yl, piperidin-4-ylmethyl | Potential CNS activity; improved stability |

| W-18 | C₁₉H₂₀ClN₃O₃S | 405.90 | 4-Nitrophenylethyl, 2-piperidinyl | High toxicity; opioid-like effects |

| BK50433 | C₁₂H₁₇N₅O₂S | 295.36 | 3-Cyanopyrazin-2-yl | Enhanced solubility; unknown activity |

Sulfonamide Derivatives: 1-Azido-N′-(Phenylsulfonyl)Methanimidamide ()

Complex Architectures: Ferrocenyl-Sulfonamide Hybrids ()

- The compound 36 in incorporates a ferrocenyl group and a bicyclic system, which drastically increases steric bulk and redox activity compared to the target compound. Such structural complexity may limit bioavailability but introduce novel metal-based pharmacological effects .

Research Findings and Implications

- However, the sulfonamide group may shift selectivity toward non-opioid targets (e.g., serotonin receptors) .

- Metabolic Stability : Methanesulfonamide derivatives generally exhibit longer half-lives than carboxamides (e.g., fentanyl) due to resistance to esterase-mediated hydrolysis .

- Toxicity Profile: The absence of nitro groups (cf. W-18) and electrophilic cyanopyrazines (cf. BK50433) may reduce reactive metabolite formation, improving safety .

Biological Activity

1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, a compound featuring a piperidine ring and a sulfonamide moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound’s structure can be represented as follows:

Research indicates that this compound may act through multiple pathways, primarily involving inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

The compound has demonstrated significant anticancer activity in various studies:

- Induction of Apoptosis : In vitro studies have shown that the compound induces apoptosis in several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves activation of caspases and disruption of mitochondrial membrane potential, leading to increased late apoptosis .

- Cell Cycle Arrest : The compound has been reported to cause G0/G1 phase arrest in cancer cells, effectively halting proliferation. This effect was observed at concentrations that did not significantly reduce cell viability .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide-induced models . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds with similar structures often exhibit good oral bioavailability and favorable distribution profiles. Further studies are needed to elucidate the pharmacokinetics of this specific compound.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential coupling of a piperidine core with pyridinyl and sulfonamide moieties. Key steps include:

- Piperidine functionalization: Reacting 1-(pyridin-2-yl)piperidin-4-ylmethanamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Intermediate purification: Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by column chromatography for isolation .

- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the sulfonamide proton typically appears as a singlet near δ 3.1–3.3 ppm in ¹H NMR .

Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assigns protons and carbons, with aromatic protons (pyridinyl/phenyl) appearing in δ 7.0–8.5 ppm and sulfonamide methyl groups near δ 3.0–3.5 ppm .

- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₃O₂S: 344.1434) .

- HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What protocols are used for initial biological activity screening of this sulfonamide derivative?

Methodological Answer:

- In vitro enzyme inhibition assays: Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts (e.g., ATPase activity measured via malachite green assay) .

- Cell-based viability assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Binding studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Storage: In airtight containers under inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

- Solvent optimization: Replace dichloromethane with tetrahydrofuran (THF) to improve sulfonamide coupling efficiency .

- Temperature control: Lower reaction temperature (–10°C) minimizes byproduct formation during amine sulfonylation .

- Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions (e.g., Suzuki-Miyaura for pyridinyl attachment) .

Q. What advanced techniques resolve structural ambiguities in analogs of this compound?

Methodological Answer:

- X-ray crystallography: Determines absolute configuration; for example, single-crystal analysis confirmed the piperidine chair conformation in a related sulfonamide .

- 2D NMR (COSY, NOESY): Resolves overlapping signals in crowded aromatic regions .

- Computational modeling: Density functional theory (DFT) predicts stable conformers and validates experimental data .

Q. How are mechanistic studies designed to elucidate the compound’s biological activity?

Methodological Answer:

- Kinetic assays: Measure IC₅₀ values under varying substrate concentrations to distinguish competitive/non-competitive inhibition .

- Mutagenesis studies: Identify critical residues in target enzymes by comparing wild-type vs. mutant protein binding .

- Metabolic profiling: LC-MS/MS identifies metabolites in hepatocyte incubations to assess stability and prodrug potential .

Q. How do researchers reconcile discrepancies in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

- Side-by-side assays: Repeat experiments under identical conditions (e.g., pH, temperature) to isolate variables .

- Structural-activity relationship (SAR) analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance kinase inhibition) .

- Meta-analysis: Pool data from multiple studies to identify trends, using tools like Forest plots for statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.